molecular formula C5H8N2O3 B13849733 4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate

4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate

Cat. No.: B13849733
M. Wt: 144.13 g/mol
InChI Key: PJPLGLBBGYAMRR-UHFFFAOYSA-N
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Description

4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is known for its crystalline solid form and solubility in water and organic solvents. It is commonly used as an intermediate in chemical synthesis and as a catalyst in various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under microwave-assisted conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts such as copper chloride and TMEDA in DMSO at elevated temperatures (e.g., 120°C) has been reported to give good yields .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated imidazoles.

Scientific Research Applications

4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate involves its interaction with molecular targets such as enzymes. For instance, it inhibits xanthine oxidase by binding to the active site of the enzyme, thereby preventing the conversion of xanthine to uric acid . This inhibition is crucial in reducing uric acid levels in the body, which is beneficial in treating gout.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-Imidazole-5-Carboxylic Acid: Similar structure but lacks the methyl group at position 4.

    4-Imidazolecarboxylic Acid: Similar structure but lacks the methyl group at position 1.

    1-Hydroxy-4-Methyl-2-Phenyl-1H-Imidazole-5-Carboxylic Acid: Contains additional hydroxy and phenyl groups.

Uniqueness

4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its inhibitory effects on enzymes make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

5-methyl-1H-imidazole-4-carboxylic acid;hydrate

InChI

InChI=1S/C5H6N2O2.H2O/c1-3-4(5(8)9)7-2-6-3;/h2H,1H3,(H,6,7)(H,8,9);1H2

InChI Key

PJPLGLBBGYAMRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C(=O)O.O

Origin of Product

United States

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